

# An In-depth Technical Guide to UK-357903: A Discontinued PDE5 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

UK-357903 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer for the treatment of erectile dysfunction. Structurally belonging to the pyrazolopyrimidinone class of compounds, it demonstrated significant vasodilatory effects in preclinical studies. Despite advancing to Phase II clinical trials, its development was discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical data for UK-357903, intended for a scientific audience.

## **Discovery and History**

UK-357903, with the chemical name 1-ethyl-4-{3-[3-ethyl-6,7-dihydro-7-oxo-2-(2-pyridylmethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-yl]-2-(2-methoxyethoxy)-5-pyridylsulphonyl}piperazine, emerged from Pfizer's research into pyrazolopyrimidinone-based PDE5 inhibitors.[1] The core pyrazolopyrimidinone scaffold is a key structural feature shared with other PDE5 inhibitors like sildenafil.[2][3]

The synthesis of UK-357903 involves a multi-step process, as detailed in European patent EP0994115A2, which describes the preparation of related pyrazolopyrimidinone compounds.[1]



While the compound showed promise in preclinical models, its clinical development was halted after Phase II trials.[4] Publicly available records indicate the discontinuation of the Phase II trial for erectile dysfunction in Europe around September 2006.[4] The specific reasons for the discontinuation have not been formally published.

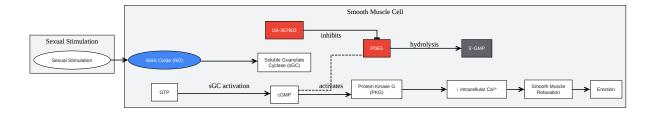
### **Mechanism of Action**

UK-357903 is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5]

The proposed signaling pathway for UK-357903's action is as follows:

- Nitric oxide (NO) is released from nerve endings and endothelial cells in response to sexual stimulation.
- NO activates soluble guanylate cyclase (sGC) in smooth muscle cells.
- · Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
- Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.
- This reduction in calcium results in the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow and penile erection.
- UK-357903 inhibits PDE5, preventing the breakdown of cGMP to inactive GMP. This prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.





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**Caption:** Mechanism of action of UK-357903 in erectile function.

# Preclinical Data In Vitro Activity

UK-357903 is a highly potent and selective inhibitor of PDE5.

Target	IC50 (nM)	Reference
PDE5	1.7	[5]
PDE6	714	[5]

The high selectivity for PDE5 over PDE6 is a desirable characteristic, as inhibition of PDE6, found in the retina, is associated with visual disturbances.

## In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

A key preclinical study investigated the hemodynamic effects of a continuous 4-day infusion of UK-357903 in conscious, spontaneously hypertensive rats.



Treatment Group	Dose	Change in Mean Arterial Pressure (Day 1)	Vascular Conductance Changes (Day 1)
UK-357903 (Low Dose)	0.133 mg/kg/h	-11.8 mmHg	Mesenteric and hindquarters vasodilation
UK-357903 (High Dose)	1.33 mg/kg/h	-15.3 mmHg	Mesenteric and hindquarters vasodilation
Enalapril (Comparator)	1 mg/kg/h	-14.1 mmHg	Renal, mesenteric, and hindquarters vasodilation

The study also demonstrated a dose-dependent and sustained increase in plasma cGMP levels, confirming target engagement.

## **Experimental Protocols**

# Measurement of Mean Arterial Pressure and Regional Blood Flow in Conscious Rats

This protocol is based on the methodologies typically employed in studies such as the one conducted by Gardiner et al. (2004).

- Animal Model: Male spontaneously hypertensive rats are commonly used.
- Surgical Implantation:
  - Under anesthesia, pulsed Doppler flow probes are placed around the renal artery, superior mesenteric artery, and caudal artery (for hindquarters blood flow).
  - A catheter is inserted into the abdominal aorta via a femoral artery for blood pressure measurement and blood sampling.
  - All leads and catheters are tunneled subcutaneously to exit at the nape of the neck.



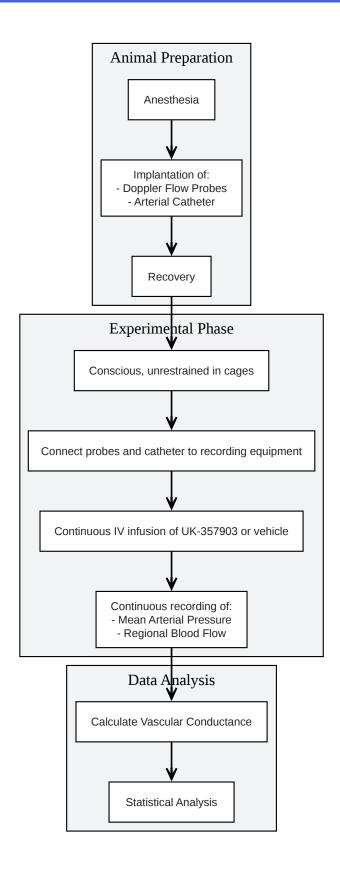




#### • Experimental Procedure:

- After a recovery period, conscious, unrestrained rats are housed in individual cages.
- The arterial catheter is connected to a pressure transducer for continuous measurement of mean arterial pressure.
- The Doppler flow probes are connected to a flowmeter to record blood flow velocity.
- Vascular conductance is calculated as blood flow divided by mean arterial pressure.
- UK-357903 or vehicle is administered via continuous intravenous infusion.
- Hemodynamic parameters are recorded and analyzed at specified time points.





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**Caption:** Workflow for in vivo hemodynamic studies in conscious rats.



## **In Vitro PDE5 Inhibition Assay**

This is a general protocol for determining the inhibitory activity of a compound against the PDE5 enzyme.

- Reagents and Materials:
  - Recombinant human PDE5 enzyme.
  - 3H-cGMP (radiolabeled substrate).
  - Scintillation proximity assay (SPA) beads.
  - Assay buffer.
  - Test compound (UK-357903) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.
  - 96-well microplates.
- Procedure:
  - Serial dilutions of the test compound are prepared.
  - The test compound, PDE5 enzyme, and SPA beads are incubated together in the microplate wells.
  - The enzymatic reaction is initiated by the addition of <sup>3</sup>H-cGMP.
  - As PDE5 hydrolyzes <sup>3</sup>H-cGMP to <sup>3</sup>H-5'-GMP, the product binds to the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.
  - The plate is read in a microplate scintillation counter.
  - The inhibitory effect of the compound is determined by the reduction in the light signal.
  - IC<sub>50</sub> values are calculated from the dose-response curves.



## **cGMP Quantification Assay**

This is a general protocol for measuring cGMP levels in plasma or tissue samples.

- Sample Preparation:
  - Blood samples are collected in the presence of a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation.
  - Plasma is separated by centrifugation.
  - Tissues are homogenized in an appropriate buffer.
- Assay Procedure (Competitive ELISA):
  - A cGMP-specific antibody is coated onto the wells of a microplate.
  - Standards with known cGMP concentrations and the prepared samples are added to the wells, along with a fixed amount of enzyme-labeled cGMP.
  - The sample cGMP and the enzyme-labeled cGMP compete for binding to the antibody.
  - After incubation, the wells are washed to remove unbound components.
  - A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
  - The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.

### Conclusion

UK-357903 is a well-characterized preclinical PDE5 inhibitor with high potency and selectivity. The available in vivo data in a hypertensive rat model demonstrates its vasodilatory effects and target engagement. However, the discontinuation of its clinical development after Phase II trials suggests that it may not have met the desired efficacy, safety, or pharmacokinetic profile for the treatment of erectile dysfunction, or that strategic business decisions led to the termination of the program. The information presented in this guide provides a solid foundation for



researchers interested in the pharmacology of pyrazolopyrimidinone-based PDE5 inhibitors and the preclinical assessment of compounds for cardiovascular and urogenital indications.

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